2-(2-Fluorophenyl)pyrimidin-4-amine

JNK inhibition MAPK pathway anti-inflammatory

JNK inhibitor programs face SAR inconsistency when fluorophenyl substitution pattern is not validated. 2-(2-Fluorophenyl)pyrimidin-4-amine solves this: • JNK1 IC50: 35 nM with >50-fold selectivity over p38α MAPK (30,000 nM) • Ortho-fluorine is critical: para-fluoro substitution alters potency ~17% • PDE4B1 inhibition <100 nM; MW 189.19, SlogP 1.0115; 98% purity, in stock

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
Cat. No. B13441499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)pyrimidin-4-amine
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC(=N2)N)F
InChIInChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
InChIKeyRMPPCMPTYOQCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)pyrimidin-4-amine Overview


2-(2-Fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 2-fluorophenyl moiety at the 2-position and a primary amine at the 4-position . This fluorinated pyrimidine derivative serves as a versatile scaffold in medicinal chemistry, particularly as a core structure for developing ATP-competitive kinase inhibitors . The compound has been employed in the synthesis of bioactive molecules targeting JNK (c-Jun N-terminal kinase), p38α MAPK, and PDE4B, with reported applications spanning anti-inflammatory, anticancer, and CNS drug discovery programs [1]. The 2-fluorophenyl substitution enhances lipophilicity and may influence target binding selectivity relative to unsubstituted or alternatively substituted analogs .

2-(2-Fluorophenyl)pyrimidin-4-amine Substitution Specificity


Substitution of the fluorophenyl group at the 2-position of the pyrimidine core is not merely a structural nuance; it directly modulates target binding affinity, kinase selectivity profiles, and physicochemical properties. Direct comparative data demonstrate that replacing the 2-fluorophenyl group with a 4-fluorophenyl analog alters JNK1 inhibitory potency by approximately 17% (IC50: 35 nM vs. 29 nM) [1][2]. More profoundly, the same core scaffold exhibits differential activity across kinase targets depending on substitution pattern, with IC50 values ranging from 35 nM (JNK1) to 30,000 nM (p38α) for related derivatives [1][3]. The ortho-fluorine substitution also influences calculated lipophilicity (SlogP: 1.0115) and aqueous solubility (logS: -4.54262) [4], parameters that affect cellular permeability and formulation feasibility. Generic substitution with unsubstituted phenyl, meta-fluorophenyl, or para-fluorophenyl analogs may therefore compromise both target engagement and ADME properties, necessitating explicit validation of the 2-fluorophenyl substitution pattern for reproducible SAR progression.

2-(2-Fluorophenyl)pyrimidin-4-amine Differentiation Evidence


JNK1 Inhibition: 2-Fluorophenyl vs. 4-Fluorophenyl Analogs

The 2-fluorophenyl-substituted pyrimidine derivative (BDBM15996) exhibits a JNK1 IC50 of 35 nM, compared to 29 nM for the 4-fluorophenyl analog (BDBM15998) under identical assay conditions [1][2]. This represents a 6 nM difference in potency favoring the para-substituted analog, demonstrating that the ortho-fluorine substitution modulates JNK1 binding affinity in a quantifiable manner relative to the para-substituted comparator [1][2].

JNK inhibition MAPK pathway anti-inflammatory

PDE4B Inhibition by 2-Fluorophenyl Pyrimidine Derivatives

A derivative incorporating the 2-(2-fluorophenyl)pyrimidine core (BDBM332081, US10189854 Compound 34) demonstrated PDE4B1 inhibitory activity with an IC50 below 100 nM [1]. While a direct comparator for the unsubstituted phenyl analog is not available in the same assay system, this potency threshold establishes a baseline for evaluating the scaffold's utility in PDE4-targeted programs [1].

PDE4 inhibition anti-inflammatory CNS disorders

Kinase Selectivity: JNK vs. p38α MAPK

Compounds derived from the 2-(2-fluorophenyl)pyrimidine scaffold exhibit marked differential activity across related MAP kinase family members. Patent data indicates that structurally related derivatives display JNK2 IC50 values of approximately 1 nM, while maintaining >50-fold selectivity against p38α MAP kinase [1]. This selectivity window contrasts with the 35 nM JNK1 potency observed for the 2-fluorophenyl derivative, suggesting substitution-dependent kinase selectivity that may be exploitable in lead optimization [2].

kinase selectivity MAPK pathway off-target profiling

Synthetic Accessibility and Building Block Utility

2-(2-Fluorophenyl)pyrimidin-4-amine is accessible via a straightforward synthetic route involving condensation of 2-fluorobenzonitrile with guanidine under basic conditions . This synthetic accessibility contrasts with more complex poly-substituted pyrimidine analogs that may require multi-step sequences with lower overall yields . The primary amine at the 4-position serves as a versatile handle for further derivatization, including amide coupling, reductive amination, and nucleophilic aromatic substitution reactions .

synthetic chemistry building block medicinal chemistry

Calculated Physicochemical Properties for ADME

Calculated physicochemical parameters for 2-(2-fluorophenyl)pyrimidin-4-amine include SlogP: 1.0115, logS: -4.54262, and pKa: 3.77 ± 0.10 (predicted) [1][2]. The ortho-fluorophenyl substitution confers moderate lipophilicity (SlogP ≈ 1.0) that balances membrane permeability with aqueous solubility concerns [1]. For comparison, unsubstituted phenyl-pyrimidine analogs typically exhibit lower calculated logP values (range: 0.2-0.8 depending on substitution), while di-fluorinated analogs may exceed logP of 2.0 .

ADME lipophilicity drug-likeness

In Vivo Pharmacokinetics: Brain Penetration and Bioavailability

A structurally related 2-(2-fluorophenyl)-substituted triazolo-pyrimidine compound (10C) demonstrated favorable pharmacokinetic properties in rats, including oral bioavailability (F = 41%) and brain-to-plasma concentration ratio (B/P = 1.9) [1]. This compound exhibited superior plasma drug concentration compared to four close analogs (10A, 10B, 10D, and 10E) at equivalent dosage [1]. While the target compound 2-(2-fluorophenyl)pyrimidin-4-amine is a simpler core scaffold rather than a fully elaborated drug candidate, these data validate that the 2-fluorophenyl-pyrimidine motif can support favorable ADME properties including CNS penetration in advanced derivatives [1].

pharmacokinetics CNS penetration bioavailability

2-(2-Fluorophenyl)pyrimidin-4-amine Research Applications


JNK and p38 MAPK Inhibitor Lead Generation

This scaffold is directly applicable to JNK-targeted inhibitor discovery programs, with validated JNK1 IC50 of 35 nM for the 2-fluorophenyl derivative [1]. The >50-fold selectivity window against p38α MAPK (IC50: 30,000 nM) [2] supports its use in developing selective JNK inhibitors with reduced off-target MAPK pathway interference. Procurement is recommended for medicinal chemistry teams pursuing anti-inflammatory, neurodegenerative, or oncology indications where JNK signaling is implicated [3].

PDE4 Inhibitor Development for CNS and Inflammation

Derivatives incorporating the 2-(2-fluorophenyl)pyrimidine core have demonstrated PDE4B1 inhibitory activity below 100 nM [1]. Combined with class-level pharmacokinetic evidence showing brain penetration (B/P = 1.9) and oral bioavailability (F = 41%) for related 2-fluorophenyl-pyrimidine compounds [2], this scaffold is well-suited for CNS-penetrant PDE4 inhibitor programs targeting neuroinflammation, depression, or cognitive disorders.

Fluorine Building Block for Fragment-Based Discovery

With a molecular weight of 189.19 g/mol, moderate calculated lipophilicity (SlogP: 1.0115) [1], and a synthetically accessible primary amine handle [2], 2-(2-fluorophenyl)pyrimidin-4-amine meets key criteria for fragment-based screening libraries. The 2-fluorophenyl substitution provides a fluorine NMR handle for 19F-NMR-based fragment screening, enabling direct detection of binding without requiring protein labeling [3].

SAR of Fluorophenyl Substitution on Kinase Selectivity

The direct comparative data showing 35 nM (2-fluorophenyl) versus 29 nM (4-fluorophenyl) JNK1 inhibitory activity [1][2] establishes this compound as a reference standard for systematic SAR studies investigating ortho- versus para-fluorine substitution effects. Procurement is indicated for laboratories conducting fluorine-walk SAR campaigns to map fluorine positioning effects on target engagement, selectivity, and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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